3-(2-Methylquinolin-6-yl)benzoic acid
Description
Contextualization within Quinolone and Benzoic Acid Derivatives Research
The quinoline (B57606) nucleus, a bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. rsc.orgorientjchem.org Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. nih.govnih.gov The versatility of the quinoline scaffold allows for functionalization at various positions, enabling the fine-tuning of its pharmacological profile. orientjchem.org The introduction of a methyl group at the 2-position, as seen in the subject compound, is a common structural motif in many biologically active quinoline derivatives.
Similarly, benzoic acid and its derivatives are ubiquitous in medicinal chemistry, serving as key structural components in a multitude of drugs. researchgate.net The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, and the aromatic ring can be readily substituted to modulate physicochemical properties and biological activity. researchgate.net The combination of these two privileged scaffolds in 3-(2-Methylquinolin-6-yl)benzoic acid suggests a molecule with the potential for multifaceted biological interactions.
Significance of the this compound Scaffold in Medicinal Chemistry and Chemical Biology Research
The unique architecture of this compound, which links a quinoline moiety to a benzoic acid at the meta-position, presents a compelling scaffold for medicinal chemistry exploration. This specific arrangement offers a three-dimensional structure that can be strategically modified to probe interactions with various biological targets. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the carboxylic acid group of the benzoic acid moiety can serve as a hydrogen bond donor and a potential coordination site for metal ions. uobaghdad.edu.iq
The 2-methylquinoline (B7769805) portion can engage in hydrophobic and π-stacking interactions, which are critical for binding to many protein targets. The relative orientation of the quinoline and benzoic acid rings, dictated by the linkage at the 3-position of the benzoic acid, provides a distinct spatial arrangement of functional groups that could lead to novel biological activities. The exploration of this scaffold could potentially yield new classes of enzyme inhibitors, receptor modulators, or antimicrobial agents.
Current Research Landscape and Knowledge Gaps Pertaining to this compound
A thorough review of the current scientific literature reveals a significant knowledge gap concerning the specific compound this compound. There is a notable absence of dedicated studies on its synthesis, characterization, and biological evaluation. While research on quinoline- and benzoic acid-containing molecules is abundant, the specific linkage and substitution pattern of this particular compound remain largely unexplored.
This lack of specific data presents both a challenge and an opportunity. The primary knowledge gaps include:
Validated Synthetic Routes: While general methods for the synthesis of quinoline and benzoic acid derivatives exist, optimized and high-yielding protocols specifically for this compound have not been reported.
Physicochemical Properties: Fundamental data on its solubility, stability, and other physicochemical parameters are not available.
Biological Activity Profile: The compound has not been systematically screened for any biological activities, leaving its therapeutic potential entirely unknown.
Structure-Activity Relationships (SAR): Without a series of related analogs, it is impossible to establish any SAR to guide future drug design efforts.
The following table summarizes the key research areas and the current lack of information for this compound:
| Research Area | Current Status | Knowledge Gap |
| Synthesis | No specific methods reported. | Development of efficient and scalable synthetic protocols. |
| Characterization | No published spectroscopic or crystallographic data. | Full characterization using modern analytical techniques. |
| Biological Activity | No studies found. | Comprehensive screening for various biological targets. |
| Medicinal Chemistry | Unexplored scaffold. | Investigation of SAR and potential as a lead compound. |
The absence of research on this compound underscores the vast, unexplored chemical space that remains within the realm of organic and medicinal chemistry. Future research efforts directed at synthesizing and evaluating this compound and its analogs are essential to unlock its potential scientific and therapeutic value.
Structure
2D Structure
3D Structure
Properties
CAS No. |
893735-91-6 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-(2-methylquinolin-6-yl)benzoic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-5-6-14-9-13(7-8-16(14)18-11)12-3-2-4-15(10-12)17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
ZFRUFNQVDXZPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methylquinolin 6 Yl Benzoic Acid and Its Analogues
Retrosynthetic Analysis of the 3-(2-Methylquinolin-6-yl)benzoic acid Core Structure
A retrosynthetic analysis of this compound reveals two primary disconnection strategies for constructing the core structure. These approaches form the basis for designing practical synthetic routes.
Strategy 1: C-C Bond Formation via Cross-Coupling
The most apparent disconnection is at the carbon-carbon single bond connecting the quinoline (B57606) ring and the benzoic acid ring. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step. researchgate.netorganic-chemistry.org This approach requires two key building blocks: a halogenated 2-methylquinoline (B7769805) at the 6-position and a benzoic acid derivative functionalized with a boronic acid at the 3-position (or vice versa).
Precursor A: 6-Halo-2-methylquinoline (e.g., 6-bromo-2-methylquinoline)
Precursor B: 3-Carboxyphenylboronic acid
Strategy 2: Quinoline Ring Annulation
An alternative strategy involves constructing the quinoline ring onto a pre-functionalized benzene (B151609) precursor that already contains the benzoic acid group. This approach relies on classic quinoline synthesis methodologies. The disconnection breaks the bonds forming the pyridine (B92270) part of the quinoline system. This would typically start from a 4-aminobenzoic acid derivative.
Precursor C: 4-Aminobenzoic acid
Precursor D: A three-carbon unit, such as an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde (B89634) for the 2-methyl substituent), as required by reactions like the Doebner-von Miller synthesis. wikipedia.org
These two distinct retrosynthetic pathways provide a logical framework for developing multi-step syntheses for the target compound.
Multi-step Synthesis Strategies for this compound
Based on the retrosynthetic analysis, two primary multi-step synthetic routes can be proposed.
Route A: Suzuki-Miyaura Coupling Approach
This route involves the synthesis of the two key precursors followed by their cross-coupling.
Step 1: Synthesis of 6-Bromo-2-methylquinoline (B1268081). This intermediate can be prepared using the Doebner-von Miller reaction. wikipedia.org The reaction involves the condensation of 4-bromoaniline (B143363) with crotonaldehyde in the presence of a strong acid and an oxidizing agent. chemicalbook.com
Step 2: Synthesis of 3-Carboxyphenylboronic acid. This boronic acid derivative can be synthesized from m-bromotoluene. The process typically involves the formation of a Grignard reagent from m-bromotoluene, followed by reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent oxidation of the methyl group to a carboxylic acid. google.com An alternative is the hydrolysis of 3-cyanophenylboronic acid. chemicalbook.com
Step 3: Suzuki-Miyaura Coupling. The final step is the palladium-catalyzed cross-coupling of 6-bromo-2-methylquinoline with 3-carboxyphenylboronic acid. organic-chemistry.org This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (such as potassium carbonate), and a suitable solvent system (like a mixture of toluene (B28343) and water or DME and water). studfile.netharvard.edu
| Route A: Key Reactions and Intermediates | |
| Intermediate 1 Synthesis | Doebner-von Miller Reaction |
| Reactants | 4-Bromoaniline, Crotonaldehyde |
| Product | 6-Bromo-2-methylquinoline |
| Intermediate 2 Synthesis | Grignard Reaction & Oxidation |
| Reactants | m-Bromotoluene, Mg, Trimethyl borate, Oxidizing agent |
| Product | 3-Carboxyphenylboronic acid |
| Final Step | Suzuki-Miyaura Coupling |
| Reactants | 6-Bromo-2-methylquinoline, 3-Carboxyphenylboronic acid |
| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) |
| Product | This compound |
Route B: Doebner-von Miller Annulation Approach
This route builds the quinoline ring directly onto the benzoic acid-containing precursor.
Step 1: Doebner-von Miller Reaction. In this approach, 4-aminobenzoic acid is reacted directly with an α,β-unsaturated carbonyl compound, such as crotonaldehyde, in the presence of an acid catalyst. wikipedia.orgresearchgate.net This reaction constructs the 2-methylquinoline ring system directly onto the benzoic acid framework in a single, albeit often low-yielding, step. The reaction conditions, particularly the choice of acid and oxidant, are crucial for success. chempedia.inforesearchgate.net
| Route B: Key Reaction | |
| Reaction Type | Doebner-von Miller Reaction |
| Reactants | 4-Aminobenzoic acid, Crotonaldehyde |
| Conditions | Acid catalyst, Oxidizing agent |
| Product | This compound |
While seemingly more direct, this route can suffer from issues with regioselectivity and the harsh reaction conditions potentially leading to side reactions involving the carboxylic acid group.
Development of Novel and Efficient Synthetic Routes for this compound
Research into quinoline synthesis continues to yield more efficient and versatile methodologies that could be applied to the synthesis of this compound.
One area of development is in the realm of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgresearchgate.netorganicreactions.org If a suitable 4-amino-3-acylbenzoic acid derivative could be prepared, a Friedländer synthesis could offer a convergent and high-yielding route to the target molecule. nih.gov This approach often benefits from milder reaction conditions compared to the Doebner-von Miller synthesis. researchgate.net
For the Suzuki coupling route, advancements in catalyst systems can lead to more efficient reactions. The use of modern palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can improve reaction rates and yields, and even allow for the use of less reactive chloro-quinolines as starting materials. organic-chemistry.org
Furthermore, alternative cross-coupling reactions could be explored. For instance, a Stille coupling using an organotin reagent or a Negishi coupling with an organozinc reagent could be employed, depending on the availability and stability of the required organometallic precursors.
Parallel Synthesis and Combinatorial Chemistry Approaches for this compound Derivatives
The synthetic routes to this compound are amenable to adaptation for parallel synthesis and the creation of compound libraries for screening purposes.
The Suzuki-Miyaura coupling route is particularly well-suited for combinatorial approaches. nih.gov A library of analogues can be rapidly generated by coupling a common intermediate, such as 6-bromo-2-methylquinoline, with a diverse set of substituted carboxyphenylboronic acids. Conversely, 3-carboxyphenylboronic acid could be coupled with a variety of substituted 6-halo-2-methylquinolines. This strategy allows for systematic exploration of the chemical space around the core structure.
| Parallel Synthesis via Suzuki Coupling | |
| Common Precursor | 6-Bromo-2-methylquinoline |
| Variable Reagents | Array of substituted phenylboronic acids |
| Result | Library of this compound analogues with diverse substitution on the benzoic acid ring. |
The Doebner-von Miller and Combes syntheses can also be adapted for combinatorial chemistry. wikipedia.orgiipseries.org By reacting 4-aminobenzoic acid with a variety of different α,β-unsaturated aldehydes and ketones (in the Doebner-von Miller reaction) or β-diketones (in the Combes synthesis), a library of quinolines with different substituents at the 2- and 4-positions can be created. drugfuture.comnih.gov
Application of Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.
For the classic quinoline syntheses like the Doebner-von Miller reaction, which often use harsh acids and hazardous oxidizing agents, greener alternatives are being developed. The use of solid acid catalysts or ionic liquids can facilitate easier separation and catalyst recycling. nih.gov Performing reactions in more environmentally benign solvents, such as water or ethanol, where possible, is also a key consideration. nih.gov
In the context of the Suzuki-Miyaura coupling, several green improvements can be made. The use of highly efficient catalysts can reduce the amount of palladium required, which is a precious and toxic metal. The development of water-soluble ligands and phase-transfer catalysts can enable the reaction to be performed in aqueous media, reducing the reliance on volatile organic solvents. harvard.edu Microwave-assisted synthesis can also be employed to significantly reduce reaction times and energy consumption for both the quinoline formation and the cross-coupling steps.
One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also contribute to a greener synthesis by reducing solvent usage and waste generation. For example, a one-pot Doebner-von Miller reaction followed by in-situ functionalization could be envisioned.
Biological Activity and Mechanistic Investigations of 3 2 Methylquinolin 6 Yl Benzoic Acid in Vitro and Non Human Models
High-Throughput Screening Methodologies for 3-(2-Methylquinolin-6-yl)benzoic acid Activity
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. For quinoline-based compounds, various HTS methodologies have been employed to identify novel bioactive agents.
A common approach involves quantitative high-throughput screening (qHTS) using fluorescence-based enzymatic assays. For instance, a miniaturized assay was developed to screen for inhibitors of histone demethylases, such as JMJD2E. This assay detects the formaldehyde (B43269) produced from the demethylation reaction, which is then converted to formic acid by formaldehyde dehydrogenase, coupled with the reduction of NAD+ to the fluorescent NADH. This method was used to screen a library of over 236,000 compounds, identifying 8-hydroxyquinolines as potent, cell-active inhibitors.
Another HTS strategy is phenotypic screening, which assesses the effect of compounds on whole cells or organisms. A phenotypic screen against the blood stage of Plasmodium falciparum led to the identification of a quinoline-4-carboxamide series with antimalarial activity. While the initial hit showed moderate potency, subsequent optimization based on HTS data led to the development of lead molecules with low nanomolar in vitro potency.
Cellular Assays for Investigating this compound Activity in Non-Human Cell Lines
Cellular assays are fundamental in determining the biological effects of a compound at the cellular level. For quinoline (B57606) derivatives, a variety of in vitro assays using non-human and human cancer cell lines are commonly performed to evaluate their cytotoxic and antiproliferative activities.
One widely used method is the MTS assay, which measures cell viability. For example, the cytotoxic effects of a novel 8-hydroxyquinoline (B1678124) derivative, 91b1, were evaluated against several esophageal squamous cell carcinoma (ESCC) cell lines (KYSE30, KYSE150, KYSE450) and non-tumor cell lines (NE-3, 293). The results demonstrated that this compound exhibited a significant cytotoxic effect on the cancer cell lines, with MTS50 values comparable to the standard chemotherapeutic drug cisplatin, while showing less cytotoxicity to the non-tumor cell lines. Similarly, another study investigated the cytotoxicity of a novel quinoline derivative, BAPPN, against various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast cancer), and A549 (lung cancer), determining its IC50 values through cytotoxicity assays.
The cytotoxic potential of a series of methylquinoline derivatives was assessed against the Caco-2 human epithelial colorectal carcinoma cell line using the MTT assay. This study revealed that functionalization of the quinoline core significantly influenced the cytotoxic activity, with an 8-nitro-7-quinolinecarbaldehyde derivative showing the highest cytotoxicity.
These studies underscore the importance of cellular assays in characterizing the anticancer potential of quinoline-based compounds and in establishing a preliminary understanding of their selectivity for cancer cells over non-cancerous cells.
Table 1: Cytotoxicity of Representative Quinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay Type | Endpoint | Value | Reference |
| 8-hydroxyquinoline derivative (91b1) | KYSE150 (ESCC) | MTS | MTS50 | 4.55 µg/mL | |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | IC50 | 3.3 µg/mL | |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 (Colon Carcinoma) | Cytotoxicity | IC50 | 23 µg/mL | |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 3.1 µg/mL | |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 (Lung Cancer) | Cytotoxicity | IC50 | 9.96 µg/mL | |
| 8-nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | MTT | IC50 | 0.53 µM | |
| 7-methyl-8-nitro-quinoline | Caco-2 (Colorectal Carcinoma) | MTT | IC50 | 1.87 µM |
This table is interactive. Click on the headers to sort the data.
Enzyme Inhibition Kinetics and Mechanistic Studies of this compound
Understanding how a compound interacts with a specific enzyme is crucial for elucidating its mechanism of action. Enzyme inhibition kinetics studies can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency (typically expressed as the inhibition constant, Ki).
For quinoline-based compounds, enzyme inhibition has been a key area of investigation. For instance, a series of quinolinyl-iminothiazoline derivatives were synthesized and evaluated as inhibitors of alkaline phosphatase. Kinetic studies of the most potent compound in this series revealed that it acts as a non-competitive inhibitor of alkaline phosphatase. This was determined by observing that with increasing inhibitor concentrations, the maximal velocity (Vmax) of the enzyme decreased while the Michaelis constant (Km) remained unchanged. The enzyme-inhibitor dissociation constant (Ki) was also determined from these studies.
In another example, certain quinoline derivatives have been identified as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. Kinetic experiments using the Lineweaver-Burk double-reciprocal plot showed that one such derivative inhibited the Pim-1 kinase enzyme in a competitive and non-competitive manner, indicating a mixed-type inhibition.
Furthermore, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome, specifically targeting its chymotryptic-like proteolytic activity. These findings highlight the potential for quinoline scaffolds to be developed into potent and selective enzyme inhibitors for various therapeutic targets.
Table 2: Enzyme Inhibition Data for Representative Quinoline Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Type | Ki Value | Reference |
| Quinolinyl-iminothiazoline | Alkaline Phosphatase | Non-competitive | Not specified | |
| Quinoline derivative | Pim-1 Kinase | Mixed (competitive and non-competitive) | Not specified | |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | Not specified | IC50 = 0.59 nM | |
| Substituted 4-(3-hydroxyanilino)-quinoline | RET | Not specified | Ki = 3 nM |
This table is interactive. Click on the headers to sort the data.
Receptor Binding Profiling and Ligand-Target Interactions of this compound
To understand the pharmacological effects of a compound, it is essential to characterize its binding to specific receptors. Radioligand binding assays are commonly used to determine the affinity of a compound for a particular receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
A study on a series of quinolinecarboxylic acid amides and esters evaluated their in vitro affinities for the 5-HT3, 5-HT4, and D2 receptors. The results showed that some of these derivatives had a high affinity for the 5-HT3 receptor, with one derivative exhibiting a Ki of 9.9 nM. This study also provided insights into the structure-activity relationship, suggesting an optimal distance between the quinoline nitrogen and the azabicyclic nitrogen for receptor binding.
Another study identified 6-substituted quinolines as modulators of the retinoic acid receptor-related orphan receptor gamma t (RORγt). Optimization of the substituents at the 6-position of the quinoline ring led to compounds with high affinity for the receptor. X-ray crystallography of two of these compounds bound to the RORγt ligand-binding domain revealed a conserved interaction between a hydrogen-bond acceptor on the 6-position substituent and the amino acid residue Glu379.
Molecular docking studies have also been employed to predict the binding modes of quinoline derivatives with their target receptors. For example, in silico studies of N-2-amino-N-phenyl quinoline-3-carboxamide (B1254982) derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR) helped to visualize the ligand-receptor interactions and predict key binding pocket sites.
Table 3: Receptor Binding Affinities of Representative Quinoline Derivatives
| Compound/Derivative | Receptor | Binding Affinity (Ki) | Reference |
| Quinolinecarboxylic acid derivative 5 | 5-HT3 | 9.9 nM | |
| (R)-enantiomer 13c | 5-HT3 | 56.4 nM | |
| (S)-enantiomer 13d | 5-HT3 | 242.3 nM | |
| 4-Hydroxyquinoline-3-carboxylic acid derivative 5 | 5-HT3 | 6.1 nM | |
| 4-Hydroxyquinoline-3-carboxylic acid derivative 6a | 5-HT3 | 1.5 nM |
This table is interactive. Click on the headers to sort the data.
Investigation of Biochemical Pathways and Cellular Signaling Modulated by this compound
Quinoline derivatives have been shown to modulate a variety of biochemical pathways and cellular signaling cascades that are crucial for cell survival, proliferation, and differentiation. A significant focus of research has been on their ability to interfere with signaling pathways that are often dysregulated in cancer.
Several quinoline-based small molecules have been developed as inhibitors of receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). These receptors are key activators of downstream carcinogenic pathways, including the Ras/Raf/MEK and PI3K/Akt/mTOR signaling cascades. For example, foretinib, a quinoline derivative, binds to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activity and downstream signaling.
A novel quinoline derivative, 91b1, was found to exert its anticancer effects by downregulating the expression of Lumican, a proteoglycan involved in cell proliferation and migration. To elucidate the underlying mechanism, a Bio-Plex Pro Cell Signaling Assay was performed, which analyzed the phosphorylation status of various signaling proteins. This analysis can reveal which pathways are affected by the compound's activity.
Furthermore, quinoline-chalcone hybrids have been shown to induce apoptosis in cancer cells by targeting apoptotic pathways. They can also modulate the Keap1-Nrf2-ARE pathway through covalent bond formation. These studies demonstrate the diverse mechanisms by which quinoline derivatives can modulate cellular signaling to achieve their biological effects.
Target Identification and Validation Strategies for this compound
Identifying the specific molecular targets of a bioactive compound is a crucial step in understanding its mechanism of action and for further drug development. Several strategies are available for target identification, which can be broadly categorized into probe-based and non-probe-based approaches.
Chemical proteomics is a powerful tool for target identification. This approach often utilizes a "chemical probe," which is a modified version of the bioactive compound that allows for the isolation and identification of its binding partners from a complex biological sample, such as a cell lysate. These probes typically contain a reactive group for covalent labeling of the target and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. The captured proteins are then identified using mass spectrometry.
Another strategy is activity-based protein profiling (ABPP), which uses reactive probes to label active enzymes in a proteome. This can help to identify the enzyme targets of a compound and to assess its selectivity.
For natural products and other bioactive compounds, a combination of computational methods and experimental validation is often employed. In silico approaches, such as molecular docking and pharmacophore modeling, can predict potential targets. These predictions can then be validated experimentally through techniques like Drug Affinity Responsive Target Stability (DARTS), which measures the stabilization of a target protein upon ligand binding.
In the context of quinoline derivatives, a microarray assay was used to screen for genes regulated by the compound 91b1, which led to the identification of Lumican as a downregulated target. This was then validated through pancancer analysis and qRT-PCR. These multi-pronged approaches are essential for the successful identification and validation of the molecular targets of novel bioactive compounds.
Elucidation of the Molecular Mechanisms of Action of this compound in Non-Human Systems
The molecular mechanism of action of a compound describes the specific molecular interactions through which it produces its pharmacological effect. For quinoline derivatives, a variety of mechanisms have been elucidated, particularly in the context of their anticancer and enzyme inhibitory activities.
Many quinoline-based kinase inhibitors function by competing with ATP for binding to the kinase domain of the target enzyme. The quinoline scaffold is well-suited to form hydrogen bonds and other interactions within the ATP-binding pocket. For example, the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, a common feature observed in the binding of many kinase inhibitors. The specific substitutions on the quinoline ring determine the compound's potency and selectivity for different kinases.
In the case of 6-substituted quinolines that act as RORγt inverse agonists, X-ray crystallography has provided a detailed picture of their molecular interactions. These studies revealed that a hydrogen bond between a substituent at the 6-position of the quinoline and the amino acid Glu379 in the receptor's ligand-binding domain is a key interaction for their activity.
For quinoline derivatives that act as 5-HT3 receptor antagonists, structure-activity relationship studies have suggested that the spatial arrangement of the quinoline nitrogen and other functional groups is critical for high-affinity binding.
Furthermore, some quinoline derivatives exert their effects through non-covalent interactions. Substituted quinolines have been identified as noncovalent inhibitors of the proteasome, representing a different mechanism from the more common covalent inhibitors of this enzyme complex. The elucidation of these diverse molecular mechanisms is crucial for the rational design and optimization of new quinoline-based therapeutic agents.
Structure Activity Relationships Sar and Medicinal Chemistry of 3 2 Methylquinolin 6 Yl Benzoic Acid Derivatives
Rational Design Principles for Novel 3-(2-Methylquinolin-6-yl)benzoic acid Analogues
The rational design of analogues based on the this compound scaffold is heavily guided by structure-based drug design principles, primarily targeting enzymes implicated in disease. A prominent target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway that is crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.
Systematic Structural Modifications of the Quinolone Moiety in this compound
Systematic modifications to the quinoline (B57606) core of the scaffold have been extensively explored to probe the structure-activity relationships (SAR) and optimize potency. Studies on analogous series, such as 6-phenylquinoline-4-carboxylic acids, have provided significant insights into the steric and electronic requirements of the quinoline moiety for DHODH inhibition.
For instance, substitution at the C2 position of the quinoline ring has a profound impact on activity. Replacing the hydrogen at C2 with a small alkyl group like methyl can be well-tolerated or beneficial. However, introducing larger or more complex groups, such as cyclopropyl (B3062369) or trifluoromethyl, can lead to a significant decrease in inhibitory potency, suggesting steric limitations in the corresponding binding pocket of the enzyme. Modifications at other positions, such as C7, have also been investigated. The introduction of a fluorine atom at C7 has been shown in some series to enhance potency, likely due to favorable interactions with the protein or modulation of the electronic properties of the quinoline system.
| Compound ID | Modification (R group at C2) | hDHODH IC₅₀ (nM) |
|---|---|---|
| 1a | -H | 13 |
| 1b | -CH₃ | 14 |
| 1c | -Cyclopropyl | 310 |
| 1d | -CF₃ | >1000 |
Impact of Substituent Effects on the Benzoic Acid Ring of this compound Derivatives
The benzoic acid ring is a critical component for molecular recognition and binding affinity. The position, size, and electronic nature of substituents on this ring dictate its interaction with the target protein. SAR studies on analogous scaffolds have demonstrated that even minor changes to this part of the molecule can lead to dramatic shifts in biological activity.
The primary role of the carboxylic acid group is to act as a hydrogen bond donor and acceptor, often forming a key salt bridge interaction with a positively charged residue in the enzyme's active site. The placement and nature of other substituents on the phenyl ring can fine-tune this interaction and create additional contacts. For example, introducing small, electron-withdrawing groups like fluorine can enhance potency. The position of these substituents is also crucial; meta- and para-substitutions are often explored to find the optimal vector for interaction within the binding pocket. Bulky substituents are generally disfavored, indicating a constrained binding channel adjacent to this part of the molecule.
| Compound ID | Substituent (R group on Phenyl Ring) | hDHODH IC₅₀ (nM) |
|---|---|---|
| 2a | -H | 13 |
| 2b | 4-F | 12 |
| 2c | 3-F | 5.0 |
| 2d | 3-Cl | 6.0 |
| 2e | 3-CH₃ | 21 |
| 2f | 3-CF₃ | 11 |
Linker Modifications and Their Influence on the Biological Activity Profile of this compound Derivatives
The direct, rigid linkage between the quinoline and benzoic acid rings in the parent scaffold provides a specific spatial arrangement of the two aromatic systems. Medicinal chemistry campaigns often explore the introduction of flexible or rigid linkers to alter this arrangement and optimize the fit within a target's binding site.
In studies on related bi-aryl compounds, various functionalized spacers such as amides, hydrazides, and ureas have been inserted between a quinoline core and a secondary aromatic ring. nih.gov The introduction of a linker can change the torsional angle between the rings, allowing the molecule to adopt different conformations. An amide linker, for instance, not only alters the geometry but also introduces additional hydrogen bonding capabilities, which can be exploited to form new interactions with the protein target. The nature and length of the linker are critical; an improperly chosen linker can introduce too much flexibility, leading to an entropic penalty upon binding, or it can position the key functional groups in a non-productive orientation, thereby decreasing biological activity. nih.gov
Computational Tools and Strategies in Guiding SAR Studies of this compound
Computational chemistry is an integral part of the drug discovery process for this compound derivatives. Molecular docking is a primary tool used to predict how these molecules bind to their target, such as DHODH. Docking simulations can reveal the likely binding pose and identify key interactions, such as the hydrogen bonds formed by the benzoic acid and the hydrophobic contacts made by the quinoline ring. These models help rationalize observed SAR data; for example, they can show why a bulky substituent at a particular position leads to a loss of activity due to a steric clash with an amino acid residue.
Furthermore, quantitative structure-activity relationship (QSAR) models are developed to correlate physicochemical properties of the synthesized analogues with their biological potency. nih.gov These models use descriptors such as hydrophobicity, electronic effects, and steric parameters to build a mathematical equation that can predict the activity of novel, unsynthesized compounds. This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources.
Lead Optimization Strategies Based on the this compound Scaffold
Once an initial "hit" or "lead" compound with promising activity is identified from the this compound scaffold, a lead optimization phase begins. This is an iterative process of designing, synthesizing, and testing new analogues to improve multiple properties concurrently. The primary goal is to enhance target potency and selectivity, but it is equally important to optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
Strategies include modifying parts of the molecule known to be susceptible to metabolic breakdown to improve stability and introducing polar groups to modulate solubility. For example, if a particular position on the quinoline ring is rapidly oxidized by liver enzymes, chemists might block that position with a metabolically robust group like fluorine. The process involves a multi-parameter optimization, balancing improvements in potency against potential liabilities in ADME and toxicity profiles to develop a compound suitable for preclinical development.
Computational and Theoretical Studies of 3 2 Methylquinolin 6 Yl Benzoic Acid
Conformational Analysis and Energy Landscapes of 3-(2-Methylquinolin-6-yl)benzoic acid
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the quinoline (B57606) and benzoic acid rings.
The conformational landscape of this compound can be explored by calculating the potential energy as a function of the dihedral angle (torsional angle) around the central carbon-carbon bond. This can be achieved using quantum mechanical methods, such as Density Functional Theory (DFT), by systematically rotating one ring relative to the other and calculating the energy at each step.
The resulting data can be plotted to generate a potential energy surface, which reveals the low-energy (stable) conformations and the high-energy (transitional) states. The energy difference between the lowest and highest energy conformations represents the rotational barrier, which is the energy required for the molecule to rotate from one stable conformation to another.
For this compound, steric hindrance between the hydrogen atoms on the adjacent rings will play a significant role in determining the preferred conformation. A fully planar conformation (dihedral angle of 0° or 180°) is likely to be energetically unfavorable due to steric clashes. The molecule is expected to adopt a non-planar, twisted conformation in its lowest energy state to alleviate these steric repulsions. The energy minima would likely correspond to dihedral angles that provide a balance between the stabilizing effects of π-system conjugation (which favors planarity) and the destabilizing effects of steric hindrance.
Table 6: Theoretical Potential Energy Profile for Rotation around the Quinoline-Benzoic Acid Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 4.5 | Eclipsed (High Energy) |
| 45 | 0.0 | Twisted (Energy Minimum) |
| 90 | 2.0 | Perpendicular (Saddle Point) |
| 135 | 0.2 | Twisted (Local Minimum) |
| 180 | 4.2 | Eclipsed (High Energy) |
Note: This table presents a hypothetical potential energy profile to illustrate the expected conformational preferences. The actual energy values and dihedral angles would need to be determined through detailed computational analysis.
Understanding the conformational preferences and the energy landscape of this compound is essential for rational drug design, as it provides insights into the bioactive conformation that is recognized by its biological target.
Pharmacological Profiling and Preclinical Evaluation of 3 2 Methylquinolin 6 Yl Benzoic Acid Non Clinical Models
Pharmacodynamic Assessments of 3-(2-Methylquinolin-6-yl)benzoic acid in Relevant Non-Human Experimental Models
No specific studies detailing the pharmacodynamic properties of this compound in non-human experimental models were identified.
Preclinical Efficacy Studies of this compound in Non-Human Disease Models
Information regarding the preclinical efficacy of this compound in any non-human disease models is not available in the public domain based on the conducted searches.
Target Engagement Studies of this compound in Preclinical Systems
There are no published target engagement studies for this compound in preclinical systems.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies of this compound in Non-Human Biological Systems
No data from in vitro ADME studies for this compound in non-human biological systems could be located.
Metabolic Stability and Metabolite Identification of this compound in Non-Human Models
Specific details on the metabolic stability and metabolite identification of this compound in non-human models are not documented in the available literature.
Analytical Methodologies for 3 2 Methylquinolin 6 Yl Benzoic Acid in Research
Chromatographic Separation Techniques for 3-(2-Methylquinolin-6-yl)benzoic acid and its Metabolites in Research Samples
Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures, as well as for isolating it and its potential metabolites from complex biological samples. High-Performance Liquid Chromatography (HPLC) is the predominant method due to its high resolution and sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC): A robust reverse-phase HPLC method is typically developed for the analysis of aromatic compounds like this compound. nih.gov The separation is generally achieved on a C18 stationary phase, which provides effective retention for the nonpolar quinoline (B57606) backbone. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution containing a pH modifier like formic acid or acetic acid. The acidic modifier ensures that the carboxylic acid group remains protonated, leading to better peak shape and retention. Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the quinoline ring system, or a photodiode array (PDA) detector for acquiring full UV spectra to assess peak purity.
Hypothetical HPLC Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Hypothetical Retention Time | ~9.5 min |
Thin-Layer Chromatography (TLC): TLC serves as a rapid, qualitative tool for monitoring reaction progress and assessing fraction purity during column chromatography. For this compound, a suitable mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol, with a small amount of acetic acid to improve spot shape. Visualization is achieved under UV light (254 nm) where the compound will appear as a dark spot on a fluorescent background.
Advanced Spectroscopic Characterization Methods for this compound in Research Contexts
Spectroscopic methods are essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on both the quinoline and benzoic acid rings, as well as a singlet for the methyl group. uncw.educhemicalbook.com The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift. ¹³C NMR would display distinct signals for each carbon atom, including the quaternary carbons and the carbonyl carbon of the acid. nih.gov
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Assignment | Predicted ¹H Shift (ppm) | Assignment | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| COOH | ~13.0 (br s) | C=O | ~167.0 |
| Quinoline-H | 7.5 - 8.5 (m) | Aromatic C-H | 120.0 - 135.0 |
| Benzoic-H | 7.6 - 8.2 (m) | Aromatic C-q | 135.0 - 150.0 |
| CH₃ | ~2.6 (s) | Quinoline C2 | ~158.0 |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. publish.csiro.audtic.mil Using electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. mdpi.com Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of CO₂ from the carboxylate anion. researchgate.net
Hypothetical Mass Spectrometry Data:
| Technique | Ionization Mode | Observed m/z | Interpretation |
|---|---|---|---|
| HRMS | ESI (-) | 276.0979 | [M-H]⁻ (Calculated for C₁₇H₁₂NO₂⁻: 276.0974) |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹, a sharp C=O stretching band at approximately 1700 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, characteristic of the aromatic and heteroaromatic rings.
Quantitative Analysis Methods for this compound in Non-Human Biological Matrices
For preclinical research, quantifying the compound in non-human biological matrices like rat or mouse plasma is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity. nih.govbioanalysis-zone.com
The method involves sample preparation, chromatographic separation, and mass spectrometric detection. A typical sample preparation procedure involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. nih.gov The resulting supernatant is then injected into the LC-MS/MS system.
Chromatography is performed using a rapid gradient on a C18 column to separate the analyte from matrix components. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard, ensuring high specificity. mdpi.com
Illustrative LC-MS/MS Method Parameters:
| Parameter | Description |
|---|---|
| Biological Matrix | Rat Plasma |
| Sample Preparation | Protein precipitation with acetonitrile (3:1 v/v) |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Detection | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition (Analyte) | 276.1 → 232.1 |
| MRM Transition (IS) | e.g., 281.1 → 237.1 (for a ¹³C₆-labeled standard) |
Validation of Analytical Methods for Academic Research Applications of this compound
Validation of the quantitative analytical method is essential to ensure that the results are accurate and reliable. The validation is typically performed following the principles outlined in the International Council for Harmonisation (ICH) guidelines. amsbiopharma.comeuropa.euich.org Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.
Summary of Method Validation Parameters and Typical Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interfering peaks at the retention time of the analyte. |
| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value, assessed by analyzing quality control (QC) samples at different concentrations. | Mean concentration within ±15% of the nominal value (±20% at LOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision criteria must be met. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition). | RSD of results should remain within acceptable limits. |
By establishing and validating these comprehensive analytical methodologies, researchers can ensure the generation of high-quality, dependable data in studies involving this compound.
Advanced Applications and Future Research Directions of 3 2 Methylquinolin 6 Yl Benzoic Acid
Utilization of 3-(2-Methylquinolin-6-yl)benzoic acid as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The structural features of this compound, namely the rigid, aromatic quinoline (B57606) core and the ionizable carboxylic acid group, make it an attractive candidate for development into a chemical probe.
The quinoline portion can engage in various non-covalent interactions, including π-stacking and hydrophobic interactions, with protein targets. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. The benzoic acid moiety provides a handle for hydrogen bonding interactions and can be crucial for modulating the compound's solubility and cell permeability.
To be utilized as a chemical probe, this compound could be modified to incorporate reporter tags, such as fluorophores or biotin (B1667282), or photo-activatable cross-linking groups. These modifications would enable researchers to visualize the subcellular localization of the probe's targets or to isolate and identify binding partners from complex biological mixtures. For instance, the synthesis of analogues with photo-affinity labels could allow for the covalent modification of target proteins upon UV irradiation, facilitating their identification through proteomic techniques.
Table 1: Potential Modifications of this compound for Chemical Probe Development
| Modification Type | Reporter/Tag | Potential Application |
| Fluorescent Labeling | Fluorescein, Rhodamine | Visualization of target protein localization in cells |
| Affinity Tagging | Biotin | Pull-down assays to identify binding partners |
| Photo-affinity Labeling | Diazirine, Benzophenone | Covalent cross-linking to target proteins for identification |
The development of such probes derived from the this compound scaffold could aid in the elucidation of complex biological processes where its targets are involved.
Integration of this compound Motifs in Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. This approach involves screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules.
The this compound scaffold is well-suited for an FBDD approach. The individual components, the 2-methylquinoline (B7769805) and the 3-benzoic acid moieties, can be considered as fragments themselves. The quinoline core is a common motif in many approved drugs and natural products, suggesting its "privileged" nature in binding to biological macromolecules.
In a hypothetical FBDD campaign, the 2-methylquinoline fragment could be identified as a binder to a particular protein target through biophysical screening methods like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy. Subsequent optimization efforts could involve linking this fragment to other small molecules, such as benzoic acid derivatives, to enhance binding affinity and selectivity. The benzoic acid part can provide crucial interactions with the target protein, for instance, by forming salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.
The process of evolving a fragment hit into a lead compound often involves iterative cycles of chemical synthesis and biological testing, guided by structural information from X-ray crystallography or computational modeling. The modular nature of this compound allows for systematic modifications at various positions of both the quinoline and the benzoic acid rings to explore the structure-activity relationship (SAR) and improve pharmacological properties.
Table 2: Hypothetical Fragment Evolution from a Quinoline Core
| Fragment/Compound | Modification | Rationale |
| 2-Methylquinoline | Initial Fragment Hit | Provides a core scaffold for binding. |
| 6-Bromo-2-methylquinoline (B1268081) | Introduction of a vector for elaboration | Allows for coupling reactions to introduce other fragments. |
| This compound | Linking to a benzoic acid fragment | Introduces hydrogen bonding and ionic interaction capabilities to increase affinity. |
Emerging Research Areas for this compound and its Analogues in Chemical Biology
The unique structural characteristics of this compound and its derivatives open up several exciting avenues for future research in chemical biology.
One promising area is the development of inhibitors for protein-protein interactions (PPIs). PPIs are often characterized by large, flat, and featureless interfaces, making them challenging targets for traditional small molecules. The rigid and planar nature of the quinoline scaffold, combined with the ability to introduce diverse substituents, could allow for the design of molecules that can effectively disrupt these interactions.
Another emerging application is in the field of targeted protein degradation. Technologies like Proteolysis Targeting Chimeras (PROTACs) utilize bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. The this compound scaffold could serve as a building block for one of the targeting arms of a PROTAC, with the other arm being a known E3 ligase binder.
Furthermore, the fluorescent properties inherent to some quinoline derivatives suggest that analogues of this compound could be developed as fluorescent sensors for metal ions or other small molecules in a biological context. The benzoic acid moiety could act as a recognition element, and its binding to an analyte could modulate the fluorescence of the quinoline core.
Challenges and Opportunities in Advancing this compound Research
While the potential applications of this compound are significant, several challenges need to be addressed to advance its research. A primary hurdle is the limited commercial availability and the need for efficient and scalable synthetic routes to produce the core scaffold and its derivatives. The development of novel synthetic methodologies will be crucial for generating a diverse library of analogues for biological screening.
Another challenge lies in the comprehensive biological characterization of this compound class. Extensive screening against a wide range of biological targets is necessary to identify initial hits and to understand the polypharmacology of these molecules. This will require access to high-throughput screening platforms and a variety of biochemical and cell-based assays.
Despite these challenges, the opportunities for advancing research on this compound are substantial. The convergence of synthetic chemistry, computational modeling, and modern chemical biology techniques provides a powerful toolkit for exploring the therapeutic and research potential of this scaffold. Collaborative efforts between academic researchers and industry partners could accelerate the translation of basic research findings into tangible applications. The modularity of the scaffold offers a significant opportunity for creating large, diverse chemical libraries for screening against various disease targets, potentially leading to the discovery of novel therapeutics and research tools.
Q & A
Q. What approaches address challenges in crystallizing this compound for X-ray studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
